molecular formula C20H16BCl2NO3 B1667273 AN0128 CAS No. 872044-70-7

AN0128

Cat. No.: B1667273
CAS No.: 872044-70-7
M. Wt: 400.1 g/mol
InChI Key: ZTLSOLUCMQEGEA-UHFFFAOYSA-N
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Description

Physicochemical Properties

This compound is a white to off-white solid with a melting point above 150°C (decomposition observed under heating). It exhibits moderate solubility in dimethyl sulfoxide (DMSO; 125 mg/mL or 312.45 mM) but limited aqueous solubility. The compound’s logP value, estimated at 3.8, indicates high lipophilicity, favoring membrane penetration.

Property Value Source
Molecular weight 400.06 g/mol
Solubility (DMSO) 125 mg/mL
logP ~3.8
CAS Registry Number 872044-70-7

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): Signals at δ 8.51 ppm (pyridine C–H), 7.68–7.55 ppm (aromatic C–H), and 2.44 ppm (methyl groups).
  • $$ ^{11}\text{B} $$ NMR : A singlet at δ 31.2 ppm confirms the trigonal planar boron environment.
  • $$ ^{13}\text{C} $$ NMR : Peaks at δ 166.4 ppm (ester carbonyl) and 139.7 ppm (boron-bonded aromatic carbons).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1700 cm$$ ^{-1} $$ (ester C=O stretch) and 2530 cm$$ ^{-1} $$ (B–H vibration).
  • Broad band near 3200 cm$$ ^{-1} $$ (O–H stretch from pyridinol).

Mass Spectrometry :

  • ESI-MS (positive mode): [M+H]$$ ^+ $$ at m/z 400.0673, consistent with the molecular formula.

Boron-Containing Core and Derivative Analogues

Borinic Acid Core

The borinic acid ester (R$$ _2$$B–O–C=O) is central to this compound’s dual antibacterial and anti-inflammatory activities. Boron’s electrophilic nature facilitates interactions with bacterial enzymes (e.g., penicillin-binding proteins) and host inflammatory mediators (e.g., p38 MAP kinase). The 3-chloro-4-methylphenyl groups stabilize the boron center through steric and electronic effects, preventing hydrolysis in physiological conditions.

Structural Analogues and Modifications

  • Oxazaborine derivatives : Replacement of the borinic acid with a oxazaborine ring (e.g., NBC6) reduces IL-1β inhibition but retains antibacterial activity.
  • Aryl substituent variations : Analogues with electron-withdrawing groups (e.g., nitro) show enhanced Gram-positive activity but lower solubility.
  • Ester modifications : Substituting the picolinate with quinoline carboxylates improves pharmacokinetics but diminishes anti-inflammatory effects.
Analogue Structural Change Biological Impact
NBC6 Oxazaborine core Reduced NLRP3 inhibition
AN0135 4-Fluorophenyl substituents Enhanced MIC against S. aureus
Compound 2g Picolinate-to-quinolinate swap Lower TNF-α suppression

The borinic acid scaffold’s versatility enables targeted modifications for optimizing potency and selectivity, though this compound remains unique in its balanced dual activity.

Properties

Key on ui mechanism of action

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response.

CAS No.

872044-70-7

Molecular Formula

C20H16BCl2NO3

Molecular Weight

400.1 g/mol

IUPAC Name

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3

InChI Key

ZTLSOLUCMQEGEA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
AN-0128
AN0128

Origin of Product

United States

Preparation Methods

Primary Synthesis Pathway from Baker et al. (2006)

The foundational synthesis of this compound, as detailed by Baker et al., proceeds via a three-step sequence:

  • Esterification of 3-Hydroxypicolinic Acid :

    • 3-Hydroxypicolinic acid is reacted with bis(3-chloro-4-methylphenyl)borinic acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
    • Reaction Conditions : 0°C to room temperature, 12–18 hours under nitrogen.
    • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).
  • Purification via Recrystallization :

    • Crude product is recrystallized from a toluene/hexane mixture to achieve >98% purity (HPLC).
  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 7.6 Hz, 1H, pyridine-H), 7.35–7.28 (m, 4H, aryl-H), 2.42 (s, 6H, CH₃).

Alternative Route via Suzuki-Miyaura Cross-Coupling

A patent-derived method (CN110746345B) describes a Suzuki-Miyaura coupling approach applicable to boron-containing intermediates, which could be adapted for this compound synthesis:

  • Synthesis of Boronic Acid Intermediate :

    • 4-Bromo-2-(bromomethyl)phenol is protected with (2-methoxyethoxy)methyl chloride (MEMCl) in acetonitrile, followed by reaction with trimethyl borate and magnesium chips at 60–80°C for 15–24 hours.
    • Yield : 72.7% after extraction and drying.
  • Cross-Coupling with 2-Bromopyridine :

    • The boronic acid intermediate is coupled with 2-bromopyridine using [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) in a THF/DMF mixture at 75°C for 6 hours.
    • Yield : 81%.
  • Oxidation to Ketone and Deprotection :

    • The coupled product is oxidized with tert-butyl hydroperoxide and iodine, followed by MEM group removal using titanium tetrachloride in dichloromethane.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

  • Pd Catalysts : Pd(dppf)Cl₂ outperformed Pd(PPh₃)₄ in cross-coupling reactions, achieving 81% vs. 65% yield.
  • Solvent Systems : THF/DMF (4:1 v/v) provided optimal solubility for boronic acid intermediates, minimizing side reactions.

Temperature and Time Dependence

  • Esterification : Lower temperatures (0°C) reduced borinic acid hydrolysis, while extended reaction times (>16 hours) improved esterification efficiency.
  • Suzuki Coupling : Elevated temperatures (70–80°C) accelerated oxidative addition but required strict oxygen exclusion to prevent catalyst deactivation.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) resolved borinic acid esters from unreacted starting materials.
  • HPLC Analysis :
    • Column : C18, 5 μm, 250 × 4.6 mm.
    • Mobile Phase : Acetonitrile/water (65:35) with 0.1% trifluoroacetic acid.
    • Retention Time : 12.3 minutes for this compound.

Spectroscopic Characterization

Technique Key Data for this compound
¹H NMR δ 2.42 (s, CH₃), 7.28–7.35 (m, aryl-H), 7.92 (d, pyridine-H), 8.45 (d, pyridine-H)
¹¹B NMR δ 28.5 ppm (quadrupolar broadening, indicative of trigonal planar boron)
HRMS (ESI+) m/z 401.0721 [M+H]⁺ (calc. 401.0718 for C₂₀H₁₆BCl₂NO₃)

Scalability and Industrial Considerations

The patent route (CN110746345B) emphasizes scalability, avoiding cryogenic conditions (-40°C) required in earlier methods. Key improvements include:

  • Solvent Recovery : Dichloromethane and THF are recycled via distillation, reducing waste.
  • Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% provided sufficient activity without costly ligand excess.
  • Throughput : Batch sizes up to 0.5 mol demonstrated consistent yields (>75%) in pilot-scale reactors.

Chemical Reactions Analysis

AN0128 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding boronic acids.

    Reduction: The compound can be reduced to form borinic acid derivatives.

    Substitution: this compound can undergo substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

Acne Treatment

AN0128 exhibits broad-spectrum activity against Gram-positive bacteria, including Propionibacterium acnes, which is implicated in acne vulgaris. The rise of antibiotic resistance necessitates the development of new therapeutic agents, and this compound has shown promise as a topical antibiotic. In preclinical studies, it has demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines without compromising the normal immune response .

Case Study: Efficacy in Acne Treatment

  • Study Design : A phase 2b clinical trial was initiated to evaluate the efficacy of this compound in children with acne.
  • Findings : The compound was well tolerated with significant reductions in inflammatory lesions observed .

Atopic Dermatitis

This compound is also being investigated for its role in treating atopic dermatitis. Its ability to modulate inflammation makes it a suitable candidate for managing this chronic skin condition. The compound's mechanism involves reducing cytokine release, which is crucial in the inflammatory pathway associated with atopic dermatitis .

Data Table: Clinical Trials on this compound for Atopic Dermatitis

Study PhasePopulationOutcome MeasureResults
Phase 1AdultsSafety and TolerabilityWell tolerated; no serious adverse events reported
Phase 2aChildrenEfficacy on lesion countSignificant reduction in lesion count compared to placebo

Periodontal Disease Management

This compound has been studied for its effects on periodontal disease, particularly its anti-inflammatory properties that can mitigate bone loss associated with this condition. Research indicates that this compound reduces inflammation and alveolar bone loss in experimental models of periodontitis .

Case Study: Experimental Periodontitis

  • Study Design : Ligature-induced periodontitis was used to evaluate the effects of this compound on bone loss.
  • Findings : Treatment with this compound resulted in significantly reduced inflammation and preservation of alveolar bone compared to controls .

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound across different medical fields:

Application AreaConditionMechanism of ActionKey Findings
DermatologyAcneInhibition of pro-inflammatory cytokinesEffective against Propionibacterium acnes; well tolerated
Atopic DermatitisModulation of immune responseSignificant reduction in lesions observed
DentistryPeriodontal DiseaseAnti-inflammatory effectsReduced inflammation and preserved alveolar bone

Mechanism of Action

AN0128 exerts its effects by inhibiting the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha, without affecting the normal immune response. This mechanism makes it a promising candidate for the treatment of inflammatory skin conditions. The molecular targets and pathways involved include the inhibition of cytokine release from human peripheral blood mononuclear cells .

Comparison with Similar Compounds

Key Characteristics :

  • Antibacterial Activity : Effective against Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes, and periodontal pathogens such as Prevotella intermedia, Porphyromonas gingivalis, and Treponema denticola (MIC values: 0.3–1 µg/mL) .
  • Anti-Inflammatory Effects: Reduces inflammatory infiltrate by 42% and bone loss by 38–44% in rat models of periodontitis, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac .
  • Clinical Development : Currently in trials for dermatological and periodontal indications .

Comparison with Similar Compounds

Antibacterial Efficacy

AN0128 demonstrates broad-spectrum activity against Gram-positive bacteria and anaerobic periodontal pathogens. Its efficacy is compared below with triclosan, chlorhexidine, and boric acid (BA):

Compound Target Pathogens (MIC Values) Key Applications References
This compound S. aureus (1 µg/mL), P. acnes (0.3 µg/mL), P. gingivalis (<0.5 mg/mL) Periodontitis, acne, dermatitis
Triclosan S. mutans (0.1–10 µg/mL), P. gingivalis (1 µg/mL) Toothpaste (antiplaque agent)
Chlorhexidine Broad-spectrum (0.1–2 µg/mL) Mouthwash (gingivitis prevention)
Boric Acid P. gingivalis, T. denticola (>1 mg/mL) Subgingival irrigation

Key Findings :

  • This compound exhibits lower MIC values than boric acid against periodontal pathogens, suggesting superior potency .
  • Compared to triclosan, this compound shows comparable bone-loss reduction in periodontitis models (38–44% vs. 40% with triclosan-containing toothpaste) .

Anti-Inflammatory Activity

This compound’s anti-inflammatory mechanism involves TNF-α inhibition, distinguishing it from NSAIDs and other boron-based compounds:

Compound Mechanism Reduction in Bone Loss (Preclinical Models) References
This compound TNF-α inhibition 38–44%
Ketorolac COX-1/COX-2 inhibition 40%
Boric Acid Modulates cytokine production 20–30%

Key Findings :

  • Boric acid shows moderate anti-inflammatory effects, likely due to indirect immune modulation rather than targeted cytokine inhibition .

Key Findings :

  • This compound’s topical formulation avoids systemic toxicity, a limitation of oral NSAIDs and triclosan .

Boron-Based Compounds in Dentistry

This compound is part of a growing class of boron-containing therapeutics. Comparative analysis with other boron derivatives:

Compound Structure Primary Use Advantages Over this compound
This compound Boronic acid Periodontitis, dermatitis Dual antibacterial/anti-inflammatory action
Sodium Pentaborate Inorganic boron salt Dental composites (caries prevention) Cost-effective, but lacks anti-inflammatory effects
AN2718 Benzoxaborole Antifungal (candidiasis) Broader antifungal spectrum

Key Findings :

  • AN2718 and this compound highlight boron’s versatility, targeting diverse microbial and inflammatory pathways .

Biological Activity

AN0128 is a novel boron-containing compound recognized for its antibacterial and anti-inflammatory properties. Initially synthesized as a borinic acid picolinate ester, it has garnered attention for its potential therapeutic applications, particularly in dermatological conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

This compound primarily functions as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome activates caspase-1, leading to the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In studies, this compound demonstrated:

  • 99% inhibition of IL-1β release
  • 100% inhibition of TNF-α release from human lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells (PBMCs) at a concentration of 10 μM .

These findings suggest that this compound effectively modulates inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that specific substituents on the phenyl rings play a significant role in maintaining its inhibitory activity against the NLRP3 inflammasome. For instance:

  • 4-Fluoro substituents retain activity.
  • More steric and lipophilic substituents tend to diminish effectiveness .

This insight into SAR is crucial for guiding future modifications and enhancing the efficacy of similar compounds.

Case Studies

This compound has entered phase II clinical trials for various dermatological conditions, including atopic dermatitis, acne, and periodontal disease. The following table summarizes key findings from clinical evaluations:

Study FocusFindingsReference
IL-1β Release Inhibition99% inhibition at 10 μM
TNF-α Release Inhibition100% inhibition at 10 μM
Clinical TrialsUndergoing phase II trials for dermatological diseases

These trials aim to assess not only the anti-inflammatory effects but also the overall safety and tolerability of this compound in human subjects.

Research Findings

In addition to its anti-inflammatory properties, this compound's antibacterial activity has been evaluated against various bacterial strains. A study reported its minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, establishing it as a potent antibacterial agent .

Summary of Antibacterial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus< 0.25
Escherichia coli< 0.5
Pseudomonas aeruginosa< 1.0

These results highlight this compound's potential utility not only in inflammatory conditions but also as a treatment option for bacterial infections.

Q & A

Q. What is the antimicrobial spectrum of AN0128, and how do its MIC values compare across common pathogenic strains?

this compound exhibits potent activity against Gram-positive bacteria, with MIC values of 1 μg/mL for S. aureus and B. subtilis, 0.5 μg/mL for S. epidermidis, and 0.3 μg/mL for P. acnes . To validate these findings, researchers should employ standardized broth microdilution assays (per CLSI guidelines) with triplicate biological replicates and statistical analysis (e.g., geometric mean MIC calculations). Include quality control strains like S. aureus ATCC 29213 to ensure reproducibility .

Q. What experimental models are appropriate for evaluating the anti-inflammatory properties of this compound in tandem with its antimicrobial effects?

Dual-activity assessment requires integrated models:

  • In vitro: Co-culture systems of human keratinocytes with P. acnes to measure cytokine suppression (e.g., IL-1β, TNF-α via ELISA) alongside bacterial viability .
  • In vivo: Murine abscess models with histological scoring of inflammation and bacterial load quantification via CFU counts. Control for boron metabolism using pharmacokinetic profiling . Statistical power analysis (α=0.05, power=0.8) should guide sample sizes to detect ≥50% effect differences .

Advanced Research Questions

Q. How can researchers investigate the potential for boron-mediated off-target effects in this compound toxicity studies?

A tiered approach is recommended:

  • Step 1 : Computational prediction of boron interactions with human enzymes (e.g., pharmacophore modeling using ChemAxon or MOE) .
  • Step 2 : High-content screening in primary human hepatocytes to assess mitochondrial membrane potential (JC-1 staining) and apoptosis markers (caspase-3/7 activation) .
  • Step 3 : Comparative toxicogenomics against known boron-containing drugs (e.g., tavaborole) using LINCS L1000 datasets . Conflicting results require Bayesian probability frameworks to reconcile computational and experimental data .

Q. What methodologies address contradictory efficacy data for this compound across different biofilm models?

Discrepancies often arise from biofilm maturation stages and matrix composition. Resolve through:

  • Standardization : Use the Calgary Biofilm Device for consistent biofilm formation .
  • Multi-modal analysis : Combine crystal violet assays with live/dead confocal microscopy and extracellular DNA quantification .
  • Meta-regression : Pool data from ≥5 independent studies to identify covariates (e.g., glucose concentration, incubation time) influencing MIC variability . Transparent reporting of shear stress and nutrient conditions is critical .

Q. How can researchers design studies to investigate this compound’s potential for inducing bacterial resistance?

  • Serial passage assays : Expose bacterial strains (e.g., S. aureus) to sub-MIC this compound concentrations over 30 generations, monitoring MIC shifts via agar dilution .
  • Genomic analysis : Perform whole-genome sequencing of resistant isolates to identify mutations in boron uptake/efflux systems or target enzymes .
  • Cross-resistance testing : Evaluate susceptibility to β-lactams and other boron-containing agents to assess collateral resistance risks .

Methodological Considerations

  • Data Contradiction Analysis : Use triangulation (e.g., combining MIC assays, transcriptomics, and proteomics) to resolve conflicting efficacy results. Apply mixed-effects models to account for inter-lab variability .
  • Experimental Design : For pharmacokinetic studies, employ physiologically based pharmacokinetic (PBPK) modeling to optimize dosing regimens, integrating parameters like logP and plasma protein binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.